molecular formula C18H20FN3S B5745328 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide

4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5745328
M. Wt: 329.4 g/mol
InChI Key: FYXFFXUIRQTSDX-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as BFPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide acts on the serotonin and dopamine systems in the brain, which are involved in regulating mood and behavior. 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and behavior. 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to reduce inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide is also soluble in a range of solvents, which makes it suitable for a variety of experiments. However, 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has some limitations, such as its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is the development of 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide derivatives with improved therapeutic properties. Another area of research is the investigation of 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide's potential as a treatment for other conditions, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide's mechanism of action and its potential side effects.
Conclusion:
In conclusion, 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide is a chemical compound that has shown potential therapeutic effects in various areas of research. Its synthesis method is relatively straightforward, and it has been studied for its potential as a treatment for depression, anxiety, addiction, and cancer. 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide's mechanism of action is not fully understood, but it has been shown to affect the serotonin and dopamine systems in the brain, as well as inhibit certain enzymes involved in inflammation and tumor growth. While 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzyl chloride with piperazinecarbothioamide in the presence of a base. The resulting product is purified through recrystallization to obtain 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide in its solid form.

Scientific Research Applications

4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic effects in various areas of research. It has been investigated as a potential treatment for depression, anxiety, and addiction. 4-benzyl-N-(4-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its antitumor and anti-inflammatory properties.

properties

IUPAC Name

4-benzyl-N-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-16-6-8-17(9-7-16)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXFFXUIRQTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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